molecular formula C17H9F5NO4S B15133783 CID 156588551

CID 156588551

Cat. No.: B15133783
M. Wt: 418.3 g/mol
InChI Key: BBBBLMZBVDYOLL-UHFFFAOYSA-N
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Description

CID 156588551 corresponds to oscillatoxin E, a marine-derived natural product belonging to the oscillatoxin family. Oscillatoxins are polyketide metabolites produced by marine cyanobacteria, notably from the genus Oscillatoria. These compounds exhibit structural complexity and biological activities, including cytotoxicity and ion channel modulation . Oscillatoxin E is distinguished by its unique substituents on the polyketide backbone, which influence its physicochemical properties and bioactivity.

Properties

Molecular Formula

C17H9F5NO4S

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C17H9F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,16,24H,6H2

InChI Key

BBBBLMZBVDYOLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2[C](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588551 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 156588551 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

CID 156588551 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 156588551 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin E is part of a series of structurally related derivatives. Key analogs include oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and oscillatoxin F (CID 156582092) . Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Property Oscillatoxin E (CID 156588551) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin F (CID 156582092)
Molecular Formula Not explicitly provided Not explicitly provided Not explicitly provided Not explicitly provided
Molecular Weight Not explicitly provided Not explicitly provided Not explicitly provided Not explicitly provided
Key Substituents Unique hydroxyl/methyl groups Base polyketide structure Methyl group at C-30 position Varied functional groups
LogP (Predicted) Moderate hydrophobicity Lower hydrophobicity Higher hydrophobicity Similar to oscillatoxin E
Solubility Moderate in organic solvents Moderate Low (due to methyl group) Moderate
Bioactivity Cytotoxicity, ion modulation Cytotoxicity Enhanced membrane permeability Underexplored
Key Observations:

Oscillatoxin E and F likely differ in hydroxylation or epoxidation patterns, affecting hydrogen-bonding capacity and solubility .

Analytical Differentiation :

  • Mass Spectrometry (MS) : Collision-induced dissociation (CID) in MS can distinguish isomers via unique fragmentation patterns. For example, oscillatoxin E and F may show distinct ion clusters due to substituent-driven cleavage .
  • Chromatography : GC-MS and vacuum distillation profiles (as in Figure 1 of ) enable separation based on volatility and polarity differences .

Bioactivity Trends :

  • Methylation (as in CID 185389) correlates with enhanced bioavailability and membrane permeability, a trend observed in other lipophilic natural products .
  • Oscillatoxin E’s cytotoxicity may stem from its balanced LogP, allowing efficient cellular uptake without excessive sequestration .

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